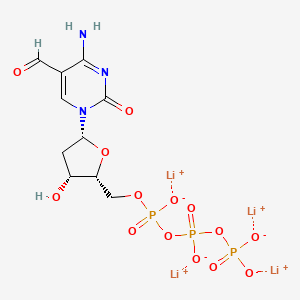

5-Formyl-dCTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H12Li4N3O14P3 |

|---|---|

Molekulargewicht |

519.0 g/mol |

IUPAC-Name |

tetralithium;[[[(2R,3R,5R)-5-(4-amino-5-formyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1 |

InChI-Schlüssel |

MCHGSMXQXUSFEK-REXUZYNASA-J |

Isomerische SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Cellular Role of 5-Formyl-dCTP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetic regulation, the modification of DNA bases extends beyond the well-established 5-methylcytosine (5mC). The discovery of oxidized methylcytosine derivatives, including 5-formylcytosine (5fC), has unveiled a dynamic and layered system of gene expression control. 5-Formyl-2'-deoxycytidine-5'-triphosphate (5-Formyl-dCTP or 5-fdCTP) serves as the precursor for the genomic incorporation of 5fC, placing it at a critical juncture in the active DNA demethylation pathway and as a potential standalone epigenetic mark. This technical guide provides a comprehensive overview of the function of this compound in cells, with a focus on its incorporation into DNA, its role in signaling pathways, and its impact on DNA replication and transcription.

The Function of this compound in Cellular Processes

The primary function of this compound in cells is to serve as a substrate for DNA polymerases, leading to the incorporation of 5-formylcytosine (5fC) into the DNA strand. Once incorporated, 5fC plays a pivotal role in the active DNA demethylation pathway and can also act as a stable epigenetic mark influencing protein-DNA interactions and gene expression.

Role in Active DNA Demethylation

Active DNA demethylation is a crucial process for epigenetic reprogramming and the regulation of gene expression. The canonical pathway involves the Ten-Eleven Translocation (TET) family of dioxygenases and the Base Excision Repair (BER) pathway.

-

Oxidation of 5-methylcytosine (5mC): TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC)[1][2][3][4][5].

-

Excision of 5fC and 5caC: Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway, recognizes and excises 5fC and 5caC from the DNA backbone, creating an abasic (AP) site. TDG exhibits a higher activity for 5fC compared to 5caC.

-

Base Excision Repair (BER): The AP site is then processed by the BER machinery, which involves AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III (LIG3), ultimately leading to the replacement of the modified cytosine with an unmodified cytosine.

This process effectively reverses DNA methylation, providing a mechanism for the dynamic regulation of gene expression.

5fC as a Stable Epigenetic Mark

Beyond its role as a transient intermediate, 5fC can also exist as a stable epigenetic modification. The presence of the formyl group in the major groove of the DNA helix can alter DNA structure and influence the binding of proteins, including transcription factors and chromatin remodeling complexes. Studies have shown that 5fC is enriched in poised enhancers and other regulatory elements, suggesting a role in priming genes for future activation. Recent findings have also demonstrated that 5fC can function as an activating epigenetic switch during early embryonic development.

Impact on Transcription

The presence of 5fC in a DNA template can directly impact the process of transcription. In vitro studies have shown that 5fC can reduce the rate and substrate specificity of RNA polymerase II (Pol II) transcription, leading to increased pausing and reduced fidelity of nucleotide incorporation. This suggests that 5fC can act as a regulatory mark to fine-tune gene expression levels.

Mutagenic Potential

The incorporation of 5-fdCTP and the subsequent presence of 5fC in DNA can be mutagenic. 5fC has been shown to induce C-to-T transitions, as well as C-to-A and C-to-G transversions during DNA synthesis. This mutagenic potential underscores the importance of the efficient removal of 5fC by the TDG-mediated BER pathway to maintain genomic integrity.

Quantitative Data

Quantitative data on the cellular concentration of this compound and the kinetic parameters of its incorporation by DNA polymerases are not extensively available in the current scientific literature. The tables below summarize the available data regarding the abundance of 5fC in genomic DNA and the kinetic parameters of nucleotide incorporation opposite a 5fC template.

Table 1: Abundance of 5-formylcytosine (5fC) in Genomic DNA

| Cell/Tissue Type | Abundance of 5fC (% of total cytosines) | Reference |

| Mouse Embryonic Stem Cells | ~0.0014% | |

| Mammalian Tissues | 0.002% - 0.02% | |

| Colorectal Carcinoma Tissues | Significantly lower than adjacent normal tissues |

Table 2: Pre-Steady-State Kinetic Parameters for NTP Incorporation Opposite Cytosine Modifications by Yeast RNA Polymerase II

| Template Base | Incoming NTP | kpol (s⁻¹) | Kd,app (µM) | Specificity Constant (kpol/Kd,app) (µM⁻¹s⁻¹) | Reference |

| C | GTP | 1.1 ± 0.1 | 38 ± 8 | 0.029 | |

| 5fC | GTP | 0.022 ± 0.003 | 23 ± 6 | 0.00096 | |

| C | ATP | (1.1 ± 0.2) x 10⁻⁴ | 100 ± 30 | 1.1 x 10⁻⁶ | |

| 5fC | ATP | (1.2 ± 0.3) x 10⁻⁴ | 110 ± 40 | 1.1 x 10⁻⁶ |

Table 3: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite a 5fC-Peptide Crosslink by Human DNA Polymerase η

| Template | Incoming dNTP | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Reference |

| Unmodified C | dCTP | 0.035 ± 0.002 | 12 ± 1.5 | 0.0029 | |

| 5fC-Peptide | dCTP | 0.021 ± 0.001 | 18 ± 2.1 | 0.0012 | |

| Unmodified C | dATP | 0.00015 ± 0.00001 | 150 ± 20 | 1.0 x 10⁻⁶ | |

| 5fC-Peptide | dATP | 0.00011 ± 0.00001 | 180 ± 25 | 6.1 x 10⁻⁷ |

Signaling Pathways and Experimental Workflows

Active DNA Demethylation Pathway

The TET-TDG-BER pathway is the primary route for the removal of 5-methylcytosine and its oxidized derivatives, including 5-formylcytosine.

Experimental Workflow for Studying 5-fdCTP Function

A general workflow to investigate the cellular functions of this compound involves several key experimental stages.

Detailed Experimental Protocols

DNA Polymerase Single-Nucleotide Incorporation Assay

This assay is used to determine the kinetic parameters of a single nucleotide incorporation event by a DNA polymerase opposite a specific template base, in this case, 5fC.

Materials:

-

Purified DNA polymerase

-

5'-radiolabeled primer (e.g., with ³²P)

-

Template oligonucleotide containing a single 5fC at a defined position

-

Unlabeled complementary oligonucleotide

-

dNTP solutions (including this compound if testing its incorporation)

-

Reaction buffer (specific to the polymerase)

-

Quench solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Protocol:

-

Primer-Template Annealing:

-

Mix the 5'-radiolabeled primer and the 5fC-containing template oligonucleotide in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

-

Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing the annealed primer-template duplex, DNA polymerase, and reaction buffer on ice. The concentration of the polymerase should be in excess of the DNA substrate for pre-steady-state kinetics.

-

Initiate the reaction by adding the desired dNTP at various concentrations.

-

-

Time Course and Quenching:

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

-

At specific time points (ranging from milliseconds to minutes), quench the reaction by adding an equal volume of quench solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.

-

-

Data Analysis:

-

Visualize and quantify the bands corresponding to the unextended and extended primer using a phosphorimager.

-

Plot the product formation over time and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten for steady-state or a burst equation for pre-steady-state) to determine kcat (or kpol) and Km (or Kd).

-

Thymine DNA Glycosylase (TDG) Activity Assay

This assay measures the ability of TDG to excise 5fC from a DNA substrate.

Materials:

-

Purified TDG enzyme

-

5'-radiolabeled oligonucleotide containing a single 5fC

-

Unlabeled complementary oligonucleotide

-

TDG reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM EDTA)

-

NaOH solution (for cleavage of the abasic site)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Protocol:

-

Substrate Preparation:

-

Anneal the 5'-radiolabeled 5fC-containing oligonucleotide with its unlabeled complement as described in the polymerase assay protocol.

-

-

Glycosylase Reaction:

-

Incubate the DNA substrate with purified TDG in the TDG reaction buffer at 37°C for a defined period (e.g., 30 minutes).

-

-

Abasic Site Cleavage:

-

Stop the reaction and cleave the resulting abasic site by adding NaOH to a final concentration of 100 mM and heating at 90°C for 10 minutes.

-

-

Gel Electrophoresis and Analysis:

-

Neutralize the samples and separate the cleavage products from the full-length substrate on a denaturing polyacrylamide gel.

-

Quantify the cleaved and uncleaved DNA using a phosphorimager to determine the percentage of 5fC excision.

-

LC-MS/MS for Quantification of 5-formylcytosine in Genomic DNA

This method provides a highly sensitive and accurate quantification of global 5fC levels in genomic DNA.

Materials:

-

Genomic DNA sample

-

Enzymatic digestion mix (e.g., DNA degradase plus)

-

Internal standards (isotope-labeled 5-formyl-2'-deoxycytidine)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Protocol:

-

Genomic DNA Digestion:

-

Digest 1-2 µg of genomic DNA to single nucleosides using an enzymatic digestion mix according to the manufacturer's instructions.

-

Add a known amount of the isotope-labeled internal standard to the sample before digestion for accurate quantification.

-

-

Sample Cleanup:

-

Remove proteins from the digested sample by filtration or precipitation.

-

-

LC-MS/MS Analysis:

-

Inject the nucleoside mixture into the LC-MS/MS system.

-

Separate the nucleosides using a suitable C18 reverse-phase column with a gradient of aqueous and organic mobile phases.

-

Detect and quantify 5-formyl-2'-deoxycytidine and the internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis:

-

Calculate the amount of 5fC in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion

This compound is a key metabolite that introduces the epigenetic modification 5-formylcytosine into the genome. This modification is a critical intermediate in the active DNA demethylation pathway, ensuring the dynamic regulation of DNA methylation patterns. Furthermore, the resulting 5fC can act as a stable epigenetic mark, influencing DNA-protein interactions and modulating transcription. The potential mutagenicity of 5fC highlights the importance of its timely removal by the base excision repair machinery. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and 5-formylcytosine in cellular function, epigenetic regulation, and disease. Further research is needed to fully elucidate the cellular concentration of 5-fdCTP and the detailed kinetics of its incorporation by various DNA polymerases, which will provide deeper insights into the regulation of this important epigenetic pathway.

References

- 1. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Formylcytosine mediated DNA-peptide cross-link induces predominantly semi-targeted mutations in both Escherichia coli and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Chemical Probe Targets DNA 5-Formylcytosine Sites and Inhibits TDG Excision, Polymerases Bypass, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of 5-Formyl-dCTP in Active DNA Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-formylcytosine (5fC) and its precursor, 5-formyl-deoxycytidine triphosphate (5f-dCTP), in the context of active DNA demethylation. It details the enzymatic generation of 5fC from 5-methylcytosine (5mC), its role as a key intermediate in the base excision repair (BER) pathway, and its emerging function as a distinct epigenetic mark. This guide offers a comprehensive overview of the methodologies used to study 5fC, including quantitative analysis, sequencing techniques, and in vitro assays. Detailed experimental protocols, structured quantitative data, and visual diagrams of relevant pathways and workflows are provided to support researchers and professionals in the fields of epigenetics and drug development.

Introduction: The Expanding Epigenetic Alphabet

For decades, 5-methylcytosine (5mC) was considered the primary epigenetic modification of DNA in vertebrates, predominantly associated with gene silencing[1][2]. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revolutionized this view, revealing a dynamic process of active DNA demethylation. TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[3][4][5].

Initially viewed as transient intermediates destined for removal, there is growing evidence that these oxidized methylcytosines, particularly 5fC, may function as stable epigenetic marks in their own right, influencing gene expression and chromatin structure. 5-formyl-dCTP (5f-dCTP) is a modified deoxynucleoside triphosphate that allows for the in vitro synthesis of 5fC-containing DNA, serving as an invaluable tool for investigating the functional roles of this enigmatic base. This guide focuses on the multifaceted role of 5fC in active DNA demethylation and the utility of 5f-dCTP in its study.

The Central Pathway: Active DNA Demethylation

Active DNA demethylation is a multi-step process crucial for epigenetic reprogramming during development and in disease. The central pathway involving 5fC is initiated by the TET enzymes and completed by the Base Excision Repair (BER) machinery.

Generation of 5-Formylcytosine by TET Enzymes

The TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the sequential oxidation of 5mC. This process is essential for erasing and remodeling methylation patterns.

Excision of 5-Formylcytosine by Thymine DNA Glycosylase (TDG)

5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway. TDG cleaves the N-glycosidic bond between the 5fC base and the deoxyribose backbone, creating an abasic (AP) site. The subsequent steps of the BER pathway, involving enzymes such as APE1, PARP, DNA polymerase β, and DNA ligase, restore the unmodified cytosine.

Quantitative Data

Understanding the kinetics of the enzymes involved in 5fC metabolism and the abundance of this modification is crucial for elucidating its biological significance.

Enzyme Kinetics

The efficiency of TET enzymes in oxidizing methylcytosine derivatives and the subsequent excision by TDG have been characterized.

| Enzyme | Substrate | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) | Reference |

| TET2 | 5mC-DNA | 0.429 | - | - | |

| 5hmC-DNA | 0.087 | - | - | ||

| 5fC-DNA | 0.057 | - | - | ||

| TDG | G-T Mismatch | - | - | - | |

| G-fC | - | - | >44,000-fold higher than G-hmC | ||

| G-caC | - | - | >10,000-fold higher than G-hmC |

Table 1: Kinetic Parameters of TET2 and TDG. Note: Direct comparative kinetic values for TDG are presented as relative activities due to the complexity of the assay conditions reported.

Incorporation of 5f-dCTP by DNA Polymerases

The ability of DNA polymerases to incorporate modified nucleotides like 5f-dCTP is essential for in vitro studies. While comprehensive comparative data is limited, studies have shown that various polymerases can incorporate 5f-dCTP. The efficiency of incorporation is generally lower than that of natural dNTPs.

| DNA Polymerase | Substrate | Relative Incorporation Efficiency | Reference |

| Human Pol β | dGTP opposite 5fC | Not significantly affected | |

| Human Pol η | dGTP opposite 5fC | - | |

| Human Pol κ | dGTP opposite 5fC | - |

Table 2: DNA Polymerase Efficiency with 5fC Templates. Note: The table reflects the efficiency of incorporating a nucleotide opposite a 5fC in the template strand, which is relevant to the biological processing of 5fC. Direct kinetic data for 5f-dCTP incorporation is an active area of research.

Abundance of 5-Formylcytosine in Genomic DNA

The levels of 5fC are generally low in most tissues, consistent with its role as a transient intermediate. However, its abundance can vary significantly between different cell types and tissues.

| Tissue/Cell Type | 5fC Abundance (% of total C) | Reference |

| Mouse Embryonic Stem Cells | 0.0014 ± 0.0003 | |

| Human Colorectal Carcinoma | Depleted compared to normal tissue | |

| Human Breast Cancer | Increased in tumor tissue |

Table 3: Genomic Abundance of 5-Formylcytosine.

Experimental Protocols

A variety of methods have been developed to detect, quantify, and map 5fC in the genome.

Quantification of Global 5fC Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global levels of modified nucleosides.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

-

DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a C18 reversed-phase HPLC column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

MS/MS Detection: Analyze the eluate by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for 5fC and other nucleosides for accurate quantification.

-

Data Analysis: Quantify the amount of 5fC relative to the total amount of cytosine or total DNA.

References

- 1. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 2. An Introduction to Reduced Representation Bisulfite Sequencing (RRBS) - CD Genomics [cd-genomics.com]

- 3. Epigenase Thymine DNA Glycosylase (TDG) Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Emergence of 5-Formylcytosine: A Key Player in Epigenetic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once viewed as a transient intermediate in the DNA demethylation pathway, 5-formylcytosine (5fC) is now emerging as a stable and functionally significant epigenetic modification. Its discovery in 2011 opened a new chapter in our understanding of the dynamic nature of the epigenome. This technical guide provides a comprehensive overview of the discovery, biological significance, and state-of-the-art methodologies for the detection and analysis of 5fC. We delve into the molecular pathways governing its formation and removal, its impact on DNA structure and gene regulation, and its potential as a biomarker and therapeutic target in various diseases, including cancer. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted role of this intriguing "seventh base."

Discovery and Biological Significance

5-Formylcytosine was first identified in mammalian embryonic stem cells in 2011.[1] It is a derivative of cytosine, formed through the oxidation of 5-hydroxymethylcytosine (5hmC), a reaction catalyzed by the Ten-eleven translocation (TET) family of enzymes.[1][2][3][4] This discovery expanded the known repertoire of DNA modifications beyond the well-established 5-methylcytosine (5mC).

Initially, 5fC was primarily considered an intermediate in the active DNA demethylation pathway, a process crucial for epigenetic reprogramming. However, accumulating evidence suggests that 5fC can also exist as a stable and distinct epigenetic mark with its own regulatory functions. Recent studies have even demonstrated that 5fC can act as an activating epigenetic switch, promoting gene expression during early embryonic development.

The significance of 5fC extends to various biological processes:

-

Gene Regulation: 5fC is enriched in CpG islands (CGIs) within promoters and exons, and its presence is often correlated with transcriptionally active genes. It is also found at active enhancer regions, suggesting a role in fine-tuning gene expression.

-

Embryonic Development: The dynamic regulation of 5fC levels is critical during early embryonic development, where it participates in the extensive epigenetic reprogramming necessary for proper differentiation.

-

Disease Biomarker: Altered levels of 5fC have been observed in various cancers, suggesting its potential as a biomarker for diagnosis and prognosis.

The TET-TDG Pathway: A Symphony of Modification and Repair

The formation and removal of 5fC are tightly regulated by a coordinated enzymatic pathway involving the TET enzymes and Thymine-DNA Glycosylase (TDG). This pathway represents a key mechanism of active DNA demethylation.

TET-Mediated Oxidation

The journey from the repressive 5mC mark to the unmodified cytosine often involves a series of oxidative steps catalyzed by the TET family of dioxygenases (TET1, TET2, and TET3). This process is dependent on Fe(II) and α-ketoglutarate.

-

5mC to 5hmC: TET enzymes first hydroxylate 5mC to form 5-hydroxymethylcytosine (5hmC).

-

5hmC to 5fC: Subsequently, TET enzymes can further oxidize 5hmC to generate 5-formylcytosine (5fC).

-

5fC to 5caC: In a final oxidative step, 5fC can be converted to 5-carboxylcytosine (5caC).

TDG-Mediated Base Excision Repair

Once formed, 5fC and 5caC are recognized and excised by the enzyme Thymine-DNA Glycosylase (TDG), initiating the base excision repair (BER) pathway. TDG displays a strong preference for excising 5fC and 5caC over 5mC and 5hmC. The subsequent steps of the BER pathway involve the recruitment of other enzymes to replace the abasic site with an unmodified cytosine, thereby completing the demethylation process.

Quantitative Analysis of 5-Formylcytosine

The accurate quantification of 5fC is crucial for understanding its biological roles. Due to its low abundance, highly sensitive techniques are required.

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry to separate and quantify nucleosides. | Highly accurate and quantitative. | Requires specialized equipment; does not provide sequence context. |

| Antibody-based | Use of specific antibodies to enrich for 5fC-containing DNA fragments (5fC-IP). | Relatively easy to perform; provides genome-wide distribution. | Can be subject to antibody specificity issues; lower resolution. |

| Chemical Labeling | Selective chemical modification of 5fC for enrichment and detection. | High specificity and sensitivity. | Can involve multiple chemical steps that may affect DNA integrity. |

| Sequencing-based | Modified bisulfite sequencing methods to identify 5fC at single-base resolution. | Single-base resolution; quantitative. | Can be technically challenging and computationally intensive. |

Table 1: Comparison of Methods for 5-Formylcytosine Quantification.

Abundance of 5-Formylcytosine in Different Tissues and Cell Types

The levels of 5fC vary significantly across different cell types and tissues, reflecting its dynamic regulation and context-specific functions. Generally, 5fC is present at much lower levels than 5mC and 5hmC.

| Species | Tissue/Cell Type | 5fC Abundance (% of total Cytosine) | Reference |

| Mouse | Embryonic Stem Cells | 0.002 - 0.02 | |

| Mouse | Brain (Cerebrum) | ~0.001 (adult) | |

| Mouse | Kidney | ~0.0005 (adult) | |

| Human | Brain (Cerebrum) | Varies with age, generally low | |

| Human | Hepatocellular Carcinoma | Decreased compared to paratumor tissue |

Table 2: Abundance of 5-Formylcytosine in Various Biological Samples. Note that these values can vary depending on the quantification method used.

Experimental Protocols for 5-Formylcytosine Analysis

This section provides an overview of key experimental protocols for the detection and mapping of 5fC. For detailed, step-by-step laboratory procedures, it is recommended to consult the original publications.

5fC-Selective Chemical Labeling (fC-Seal)

This method allows for the selective enrichment of 5fC-containing DNA fragments for downstream analysis such as sequencing.

Protocol Overview:

-

Protection of 5hmC: Genomic DNA is incubated with β-glucosyltransferase (βGT) and UDP-glucose to glucosylate the hydroxyl group of 5hmC, thereby protecting it from subsequent chemical reactions.

-

Reduction of 5fC: The formyl group of 5fC is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄), converting 5fC to 5hmC.

-

Labeling of newly formed 5hmC: The newly generated 5hmC (derived from the original 5fC) is then glucosylated with an azide-modified glucose using βGT.

-

Biotinylation and Enrichment: A biotin moiety is attached to the azide group via click chemistry, allowing for the specific enrichment of the originally 5fC-containing DNA fragments using streptavidin-coated beads.

-

Downstream Analysis: The enriched DNA can then be used for various downstream applications, including high-throughput sequencing to map the genome-wide distribution of 5fC.

Tet-Assisted Bisulfite Sequencing (TAB-Seq) for 5fC

While originally developed for 5hmC mapping, variations of TAB-seq can be employed to distinguish 5fC from other cytosine modifications at single-base resolution. This often involves a combination of chemical and enzymatic treatments prior to bisulfite sequencing.

fCAB-Seq (formyl-cytosine chemically assisted bisulfite sequencing) Protocol Overview:

-

Chemical Protection/Conversion: 5fC is chemically modified to protect it from deamination during bisulfite treatment, or it is reduced to 5hmC.

-

Bisulfite Treatment: The DNA is then treated with sodium bisulfite, which deaminates unprotected cytosines to uracil, while 5mC and the protected/converted 5fC remain as cytosine.

-

PCR Amplification and Sequencing: During PCR, uracils are amplified as thymines. The resulting sequences are then compared to a reference genome to identify the positions of the original 5fC residues.

Quantitative Mass Spectrometry

LC-MS/MS provides a highly accurate method for quantifying the absolute levels of 5fC in a given DNA sample.

Protocol Overview:

-

DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated using liquid chromatography.

-

Mass Spectrometric Detection: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a mass spectrometer. By comparing the signal intensity of 5-formyl-2'-deoxycytidine to that of a known internal standard, the absolute quantity of 5fC can be determined.

Impact of 5-Formylcytosine on DNA Structure and Function

The presence of the formyl group at the 5th position of cytosine can influence the local structure and stability of the DNA double helix.

| Property | Effect of 5fC | Notes | Reference |

| DNA Stability (Tm) | Minimal to slight destabilization | Contrasts with the stabilizing effect of 5mC and 5hmC. | |

| DNA Flexibility | Increased | A single 5fC can significantly increase DNA flexibility. | |

| DNA Conformation | Can induce a unique conformation (F-DNA) in CpG repeats | Some studies suggest no significant global structural change. |

Table 3: Biophysical Properties of 5fC-Containing DNA.

The altered structural properties of 5fC-containing DNA may have several functional consequences:

-

Protein Recognition: The unique structural features of 5fC may facilitate its recognition by specific "reader" proteins.

-

Transcription Factor Binding: Changes in DNA flexibility and conformation could modulate the binding of transcription factors to their target sites.

-

Nucleosome Positioning: The increased flexibility of 5fC-containing DNA may influence how it wraps around histones to form nucleosomes.

5-Formylcytosine Reader Proteins

The biological functions of 5fC are mediated, in part, by proteins that specifically recognize and bind to this modification. These "reader" proteins can then recruit other factors to regulate chromatin structure and gene expression. Several proteins have been identified as potential 5fC readers, including:

-

Transcription Factors: Members of the FOX family (FOXK1, FOXK2, FOXP1, FOXP4, FOXI3) have shown a preference for binding to 5fC.

-

DNA Repair Proteins: TDG and MPG are DNA repair enzymes that have been shown to bind to 5fC.

-

Chromatin Regulators: Components of the NuRD complex and other chromatin-modifying enzymes have also been identified as potential 5fC binders.

The identification and characterization of 5fC reader proteins is an active area of research that will be crucial for fully elucidating the functional roles of this epigenetic mark.

Future Directions and Therapeutic Implications

The study of 5-formylcytosine is a rapidly evolving field with significant potential for advancing our understanding of epigenetics and human disease. Key areas for future research include:

-

Elucidating the full spectrum of 5fC reader proteins and their downstream effector functions.

-

Investigating the role of 5fC in a wider range of biological processes , including neurodevelopment and aging.

-

Developing more sensitive and high-throughput methods for the detection and quantification of 5fC.

-

Exploring the potential of 5fC as a diagnostic and prognostic biomarker in cancer and other diseases.

-

Investigating the therapeutic potential of targeting the enzymes that regulate 5fC levels , such as the TET and TDG enzymes, for the treatment of diseases with epigenetic dysregulation.

The continued exploration of 5-formylcytosine promises to unveil new layers of complexity in epigenetic regulation and may pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

TET enzyme-mediated oxidation of 5-methylcytosine

An In-depth Technical Guide on TET Enzyme-Mediated Oxidation of 5-Methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, primarily the addition of a methyl group to the fifth carbon of cytosine (5-methylcytosine or 5mC), is a fundamental epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation. For many years, DNA methylation was considered a stable and largely permanent mark. However, the discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has revolutionized our understanding of DNA methylation dynamics. TET enzymes actively modify 5mC through a series of oxidative reactions, playing a crucial role in DNA demethylation and the establishment of new epigenetic landscapes.

This technical guide provides a comprehensive overview of , intended for researchers, scientists, and professionals in drug development. It covers the core molecular mechanisms, the functional roles of the oxidized derivatives of 5mC, detailed experimental protocols for their study, and their involvement in key signaling pathways and disease.

The Core Mechanism of TET Enzyme-Mediated Oxidation

The TET family of enzymes, including TET1, TET2, and TET3, are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases.[1] They catalyze the iterative oxidation of 5-methylcytosine (5mC) into three successive derivatives: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][3] This process is a key pathway for active DNA demethylation in mammals.[4]

The enzymatic reaction involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the methyl group of 5mC.[1] This reaction is coupled with the oxidative decarboxylation of the co-substrate α-KG to succinate and CO₂. The process can either be a stepwise oxidation or, in some contexts, TET enzymes can iteratively oxidize 5mC to its higher oxidized forms in a single encounter.

The final oxidized product, 5caC, along with 5fC, can be recognized and excised by Thymine DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine. Alternatively, the oxidized forms of 5mC can be passively diluted during DNA replication.

Structure and Function of TET Enzymes

The three mammalian TET proteins (TET1, TET2, and TET3) are large, multi-domain enzymes. All three share a conserved C-terminal catalytic domain, which includes a cysteine-rich domain and a double-stranded β-helix (DSBH) fold that binds the co-substrates Fe(II) and α-KG.

A key structural difference lies in their N-terminal regions. TET1 and TET3 possess a CXXC zinc finger domain, which is known to bind to DNA, particularly at CpG-rich sequences. This domain is thought to be important for targeting these enzymes to specific genomic locations. In contrast, TET2 lacks an intrinsic CXXC domain. However, it can be recruited to DNA through its interaction with IDAX (also known as CXXC4), a separate protein containing a CXXC domain. Interestingly, IDAX has been shown to also promote the degradation of TET2, suggesting a complex regulatory relationship.

The distinct domain architectures and expression patterns of the TET enzymes suggest they have both overlapping and non-redundant functions in development and disease.

Quantitative Data on 5mC and its Oxidized Derivatives

The abundance of 5mC and its oxidized derivatives varies significantly across different cell types and tissues, reflecting the dynamic nature of DNA methylation. The kinetic properties of TET enzymes also influence the steady-state levels of these modifications.

Abundance of 5mC, 5hmC, 5fC, and 5caC

The levels of 5mC are generally the highest, followed by 5hmC, with 5fC and 5caC being present at much lower concentrations. Mass spectrometry-based methods are the gold standard for the absolute quantification of these modified bases.

| Modification | Mouse Embryonic Stem Cells (% of total nucleotides) | Human Blood (Healthy Control) (% of total genome) | Human Colorectal Carcinoma (Tumor-Adjacent) (fmol/µg DNA) | Human Colorectal Carcinoma (Tumor) (fmol/µg DNA) |

| 5mC | ~1-4% | 1.025 ± 0.081% | - | - |

| 5hmC | ~0.04% | 0.023 ± 0.006% | ~1.5 | ~0.3 |

| 5fC | ~0.0002-0.002% | - | ~0.02 | ~0.005 |

| 5caC | ~3 per 10⁶ C | 0.001 ± 0.0002% | ~0.003 | ~0.001 |

Note: The values presented are approximate and can vary depending on the specific cell line, tissue, and quantification method used. Data for colorectal carcinoma were estimated from relative abundance data.

TET Enzyme Kinetics

Kinetic studies of TET enzymes have revealed a preference for 5mC as a substrate compared to its oxidized derivatives. The rate of oxidation generally decreases with each successive step.

| Enzyme | Substrate | Km | kcat | Relative Reaction Rate |

| TET2 | 5mC | 24 ± 1 µM (for O₂) | - | 1 (Reference) |

| TET2 | 5hmC | - | - | 4.9 to 6.3-fold lower than 5mC |

| TET2 | 5fC | - | - | 7.8 to 12.6-fold lower than 5mC |

| TET1 | 5mC | - | - | - |

| TET1 | 5hmC | - | - | 8.5-fold difference between best and worst flanking sequence |

| TET2 | 5mC | - | - | 69-fold difference between best and worst flanking sequence |

| TET2 | 5hmC | - | - | 25-fold difference between best and worst flanking sequence |

Experimental Protocols for Studying 5mC Oxidation

Several techniques have been developed to map the genomic locations of 5mC and its oxidized derivatives at single-base resolution. Two of the most widely used methods are TET-assisted bisulfite sequencing (TAB-seq) and oxidative bisulfite sequencing (oxBS-seq).

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that specifically identifies 5hmC. It relies on the protection of 5hmC from TET enzyme oxidation, followed by the enzymatic conversion of 5mC to 5caC.

Detailed Methodology:

-

Glucosylation of 5hmC: Genomic DNA is treated with β-glucosyltransferase (β-GT), which transfers a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC). This modification protects 5hmC from subsequent oxidation by TET enzymes.

-

Oxidation of 5mC: The glucosylated DNA is then incubated with a recombinant TET enzyme (e.g., mTet1). This step oxidizes 5mC to 5caC.

-

Bisulfite Conversion: The treated DNA is subjected to standard sodium bisulfite treatment. During this process, unmodified cytosine and 5caC are deaminated to uracil, while 5mC (which has been converted to 5caC) is also read as uracil. The protected 5ghmC (originally 5hmC) is resistant to bisulfite conversion and remains as cytosine.

-

PCR Amplification and Sequencing: The bisulfite-converted DNA is then amplified by PCR, during which uracils are converted to thymines. The resulting library is sequenced using next-generation sequencing platforms.

-

Data Analysis: By comparing the sequenced reads to the reference genome, cytosines that remain as cytosines represent the original locations of 5hmC.

Oxidative Bisulfite Sequencing (oxBS-seq)

OxBS-seq is a method to distinguish between 5mC and 5hmC by chemically oxidizing 5hmC prior to bisulfite treatment. This method provides a direct measurement of 5mC, and by comparing with a standard bisulfite sequencing (BS-seq) experiment on the same sample, the levels of 5hmC can be inferred.

Detailed Methodology:

-

Chemical Oxidation: Genomic DNA is treated with an oxidizing agent, such as potassium perruthenate (KRuO₄). This selectively oxidizes 5hmC to 5fC, while 5mC remains unchanged.

-

Bisulfite Conversion: The oxidized DNA is then subjected to sodium bisulfite treatment. In this step, unmodified cytosine and the newly formed 5fC are deaminated to uracil. 5mC is resistant to this conversion and remains as cytosine.

-

PCR Amplification and Sequencing: The bisulfite-converted DNA is amplified by PCR, where uracils are replaced by thymines. The library is then sequenced.

-

Data Analysis: In the oxBS-seq data, cytosines that are read as cytosines represent the original 5mC positions. To determine the 5hmC levels, the results from the oxBS-seq experiment are compared with a parallel BS-seq experiment on the same genomic DNA. In BS-seq, both 5mC and 5hmC are read as cytosine. Therefore, the level of 5hmC at a specific site is calculated by subtracting the methylation level obtained from oxBS-seq from the methylation level obtained from BS-seq.

TET Enzymes in Development and Disease

TET enzymes and the dynamic regulation of DNA methylation are critical for normal embryonic development, cell differentiation, and tissue homeostasis. Dysregulation of TET activity is implicated in a variety of diseases, most notably cancer.

Role in Development

TET enzymes play essential roles in the epigenetic reprogramming of the genome during early embryonic development and in the differentiation of various cell lineages. For instance, TET3 is crucial for the demethylation of the paternal genome immediately after fertilization. In embryonic stem cells, TET1 and TET2 are highly expressed and are important for maintaining pluripotency and regulating lineage specification.

Involvement in Cancer

Loss-of-function mutations in TET genes, particularly TET2, are frequently observed in various hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These mutations are often early events in tumorigenesis, leading to global changes in DNA methylation and aberrant gene expression. The tumor suppressor function of TET enzymes is linked to their role in maintaining the proper methylation patterns at the promoters and enhancers of genes involved in cell growth, differentiation, and apoptosis.

Regulation of Key Signaling Pathways

TET enzymes have been shown to regulate several key signaling pathways that are crucial for development and are often dysregulated in cancer.

5.3.1. Wnt Signaling Pathway

TET enzymes can inhibit the canonical Wnt/β-catenin signaling pathway. They achieve this by demethylating and upregulating the expression of Wnt pathway inhibitors, such as the Secreted Frizzled-Related Proteins (SFRPs) and Dickkopf (DKK) family members. For example, TET1 can demethylate the promoters of SFRP2 and DKK1, leading to their re-expression and subsequent inhibition of Wnt signaling. TET3 has also been shown to inhibit Wnt signaling by activating the expression of Sfrp4.

5.3.2. TGF-β Signaling Pathway

The relationship between TET enzymes and the Transforming Growth Factor-Beta (TGF-β) pathway appears to be bidirectional. TET3 has been shown to inhibit the TGF-β pathway, thereby reducing epithelial-mesenchymal transition (EMT). Conversely, TGF-β signaling can suppress the expression of TET2 and TET3 by promoting the activity of DNA methyltransferases (DNMTs) at their promoter regions.

5.3.3. Notch and SHH Signaling Pathways

TET enzymes also regulate the Notch and Sonic Hedgehog (SHH) signaling pathways. For instance, TET2 and TET3 are involved in controlling the expression of Notch signaling components during development. Similarly, TET3 has been shown to regulate the expression of key components of the SHH pathway, such as shh and ptch1.

Conclusion

The discovery of TET enzymes and their role in the oxidation of 5-methylcytosine has fundamentally changed our understanding of epigenetics. These enzymes are not only key players in the dynamic regulation of DNA methylation but are also deeply integrated into cellular signaling networks that control development and are frequently dysregulated in disease. The ability to accurately map and quantify 5mC and its oxidized derivatives using techniques like TAB-seq and oxBS-seq provides powerful tools for researchers to unravel the complexities of epigenetic regulation. For professionals in drug development, the critical role of TET enzymes in cancer and other diseases presents new opportunities for therapeutic intervention, either by targeting the enzymes themselves or by modulating the downstream pathways they regulate. Further research into the precise mechanisms of TET enzyme function and regulation will undoubtedly continue to yield valuable insights into biology and medicine.

References

- 1. Validation and quantification of genomic 5-carboxylcytosine (5caC) in mouse brain tissue by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - Epigenetics [epigenhub.com]

- 3. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Biological Significance of 5-Formylcytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-formylcytosine (5fC) has emerged from the shadow of being a mere transient intermediate in DNA demethylation to be recognized as a stable and functionally significant epigenetic mark. This technical guide provides a comprehensive overview of the biological importance of 5fC, detailing its formation, removal, and diverse roles in gene regulation, development, and disease. We present a synthesis of current quantitative data on 5fC abundance, detailed experimental protocols for its detection and analysis, and a visual representation of the key molecular pathways in which it is involved. This guide is intended to serve as a valuable resource for researchers in epigenetics, cancer biology, and drug development, facilitating a deeper understanding of 5fC's role in cellular function and its potential as a therapeutic target and biomarker.

Introduction: The Expanding Epigenetic Alphabet

For decades, 5-methylcytosine (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with gene silencing. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases unveiled a more complex picture, revealing the existence of oxidized methylcytosines: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] Initially viewed as sequential intermediates in the active DNA demethylation pathway, accumulating evidence now suggests that 5fC, in particular, can be a stable modification with distinct regulatory functions.[3] Its unique chemical properties and genomic localization point to a role beyond a simple demethylation intermediate, implicating it in the fine-tuning of gene expression and chromatin architecture. This guide delves into the multifaceted biological importance of 5fC, providing the technical details necessary for its study and interpretation.

The Dynamic Life Cycle of 5fC: A Tale of Writers and Erasers

The presence and abundance of 5fC in the genome are tightly regulated by a duo of enzymatic activities: its creation by TET enzymes and its removal by Thymine DNA Glycosylase (TDG).

The "Writers": TET Dioxygenases

The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate and Fe(II)-dependent dioxygenases that catalyze the iterative oxidation of 5mC.[2] This process begins with the conversion of 5mC to 5hmC, which can be further oxidized to 5fC, and subsequently to 5caC.[1] The activity and expression of TET enzymes are subject to regulation by various cellular signaling pathways, including Wnt, TGF-β, and Notch, which are often dysregulated in cancer.

The "Eraser": Thymine DNA Glycosylase (TDG)

5fC is recognized and excised from the DNA backbone by the DNA repair enzyme Thymine DNA Glycosylase (TDG). This action initiates the Base Excision Repair (BER) pathway, which ultimately leads to the replacement of 5fC with an unmodified cytosine, thereby completing the active demethylation process. The interplay between TET and TDG activities determines the steady-state levels of 5fC at specific genomic loci.

Quantitative Landscape of 5fC

The abundance of 5fC is significantly lower than that of 5mC and 5hmC, typically existing at levels of 20 to 200 parts per million of total cytosines in the genome. However, its levels are dynamic and vary across different tissues, developmental stages, and disease states.

5fC Levels in Tissues and Development

Quantitative analyses have revealed tissue-specific patterns of 5fC distribution. During human preimplantation development, 5fC levels are dynamic, with the highest levels observed in pronuclei. Recent studies have highlighted a specific role for 5fC in zygotic genome activation (ZGA) in Xenopus and mouse embryos, where it is enriched at RNA Polymerase III target genes, such as tRNA genes, and is crucial for their transcriptional activation.

Aberrant 5fC Levels in Cancer

Dysregulation of 5fC levels is increasingly recognized as a hallmark of cancer. While global 5hmC levels are generally depleted in tumors, the changes in 5fC can be more complex and cancer-type specific. For instance, studies have shown both increases and decreases in global 5fC content in different cancer types.

Table 1: Quantitative Levels of 5fC in Normal and Cancer Tissues

| Tissue/Cell Type | Condition | 5fC Level (relative to total cytosine) | Reference |

| Human Preimplantation Embryos | Pronuclei | Highest during this stage | |

| Human Colorectal Tissue | Normal | ~0.46-0.57% (as part of 5hmC) | |

| Human Colorectal Tissue | Cancerous | Significantly reduced (0.02-0.06%) (as part of 5hmC) | |

| Human Breast Cancer Tissue | Tumor | Increased compared to adjacent normal tissue | |

| Human Hepatocellular Carcinoma | Early Stage (BCLC 0) | Significantly decreased compared to paratumor tissues | |

| Human Hepatocellular Carcinoma | Late Stage (BCLC A) | Continued decrease from early stage |

Biological Functions of 5fC: Beyond a Demethylation Intermediate

While its role in active DNA demethylation is well-established, 5fC exhibits features of a stable epigenetic mark with distinct functions in gene regulation.

Role in Gene Regulation and Transcription

Genome-wide mapping studies have revealed that 5fC is not randomly distributed but is enriched at specific regulatory elements, including promoters and enhancers. Its presence at these sites is often associated with active gene transcription. For example, 5fC is enriched in RNA Polymerase II binding sites, suggesting a direct role in modulating transcription. The accumulation of 5fC at enhancers can facilitate the binding of transcriptional co-activators like p300, thereby priming these elements for activation.

Chromatin Remodeling and "Reader" Proteins

The formyl group of 5fC can influence DNA structure and mediate the recruitment of specific "reader" proteins that recognize this modification and translate it into downstream biological effects. A number of proteins have been identified as potential 5fC readers, including:

-

FOX (Forkhead box) transcription factors: Several members of the FOX family (e.g., FOXK1, FOXK2, FOXP1, FOXP4) show a binding preference for 5fC-containing DNA.

-

NuRD (Nucleosome Remodeling and Deacetylase) complex: Components of the NuRD complex, a key transcriptional repressor, have been shown to interact with 5fC.

-

Other transcriptional and chromatin regulators: Proteins such as ZNF24 and ZSCAN21 have also been identified as potential 5fC readers.

The binding of these proteins to 5fC can influence chromatin accessibility and gene expression, adding another layer of regulatory complexity.

References

5-Formyl-dCTP: A Pivotal Intermediate in the Cytosine Demethylation Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetics has been profoundly shaped by the discovery of enzymatic pathways that actively modify and demethylate DNA. Central to this process is the iterative oxidation of 5-methylcytosine (5mC), a well-established epigenetic mark associated with gene silencing. This technical guide delves into the critical role of 5-formyl-dCTP (5fdCTP) and its corresponding base, 5-formylcytosine (5fC), as a key intermediate in the active DNA demethylation pathway. While transient in nature, 5fC has emerged as more than a simple intermediary, exhibiting its own distinct biological functions and regulatory significance. This document provides a comprehensive overview of the enzymatic processes governing 5fC metabolism, quantitative data on enzyme kinetics and cellular abundance, detailed experimental protocols for its study, and a look into its broader implications in biology and disease.

The Active DNA Demethylation Pathway: An Overview

Active DNA demethylation is a multi-step enzymatic process that removes the methyl group from 5mC, ultimately restoring unmodified cytosine. This pathway is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC)[1][2][3][4].

Once formed, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway[5]. The resulting abasic site is then processed by the BER machinery to incorporate an unmodified cytosine, thus completing the demethylation process. While 5fC is a critical intermediate committed to demethylation, it can also exist as a stable epigenetic mark, influencing DNA structure and protein-DNA interactions. The deoxynucleoside triphosphate form, this compound, can be incorporated into DNA by DNA polymerases, serving as a valuable tool for studying the functional roles of 5fC.

Figure 1: The active DNA demethylation pathway mediated by TET and TDG enzymes.

Quantitative Data

Enzymatic Kinetics

The efficiency and substrate preference of the enzymes involved in the demethylation pathway are critical for understanding the dynamics of 5fC generation and removal. While comprehensive kinetic parameters for all TET enzymes are still being fully elucidated, available data indicate a clear preference for 5mC as the initial substrate. The rate of oxidation significantly decreases for subsequent intermediates. TDG, on the other hand, rapidly excises 5fC and 5caC.

Table 1: TET Enzyme Reaction Rates

| Enzyme | Substrate | Initial Reaction Rate (nM/min) | Relative Rate vs. 5mC |

| TET2 | 5mC | 429 | 1.0 |

| TET2 | 5hmC | 87.4 | ~0.20 |

| TET2 | 5fC | 56.6 | ~0.13 |

Data derived from in vitro assays with purified TET2 enzyme.

Table 2: TDG Excision Kinetics

| Substrate | kmax (min-1) |

| G·fC | 2.64 ± 0.09 |

| G·caC | 0.47 ± 0.01 |

| G·T | 0.62 ± 0.02 |

Single turnover kinetics of human TDG at 37°C.

Cellular Abundance of Oxidized Methylcytosines

The steady-state levels of 5fC and other oxidized methylcytosines are highly dynamic and vary significantly across different cell types and tissues, reflecting the local activity of TET and TDG enzymes. Generally, 5fC is present at much lower levels than 5mC and 5hmC.

Table 3: Abundance of 5mC, 5hmC, 5fC, and 5caC in Mouse and Human Cells/Tissues (Modifications per 106 Cytosines)

| Cell/Tissue Type | 5mC | 5hmC | 5fC | 5caC |

| Mouse Embryonic Stem Cells (WT) | ~4.0 x 106 | 3,900 | 200 | 20-50 |

| Mouse Embryonic Stem Cells (Tdg knockout) | - | 3,900 | ~400 | - |

| Mouse Brain | - | 3,000 - 7,000 | ~10-30 | ~1-5 |

| Human Colorectal (Normal) | - | ~4,600 - 5,700 | ~20-40 | ~5-15 |

| Human Colorectal (Tumor) | - | ~200 - 600 | ~1-5 | ~0.5-2 |

| HeLa Cells | - | 31.2 | 0.67 | 0.27 |

| WM-266-4 (Melanoma) | - | 12.2 | 0.69 | 0.29 |

Data compiled from multiple LC-MS/MS studies. Note that values can vary based on the specific detection method and experimental conditions.

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a general method for assessing the activity of purified TET enzymes on a DNA substrate containing 5mC.

Materials:

-

Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)

-

Double-stranded DNA substrate containing 5mC

-

TET Reaction Buffer (50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT, 1 mM ATP)

-

Cofactors: 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbate, 1 mM α-ketoglutarate (α-KG)

-

Quenching solution (e.g., EDTA)

-

Method for product analysis (e.g., 2D-TLC, LC-MS/MS, or commercially available ELISA-based kits)

Procedure:

-

Prepare the TET reaction mix by combining the TET Reaction Buffer with the cofactors.

-

Add the 5mC-containing DNA substrate to the reaction mix.

-

Initiate the reaction by adding the purified TET enzyme. For kinetic studies, it is crucial to use a short incubation time (e.g., 2.5 minutes) as TET proteins can be unstable under reaction conditions.

-

Incubate the reaction at 37°C for the desired time.

-

Stop the reaction by adding a quenching solution.

-

Purify the DNA product.

-

Analyze the products to detect the formation of 5hmC, 5fC, and 5caC using a suitable method.

In Vitro TDG Glycosylase Assay

This protocol outlines a method to measure the excision of 5fC from a DNA substrate by TDG.

Materials:

-

Purified recombinant TDG enzyme

-

Double-stranded DNA substrate containing a single 5fC residue, often with a fluorescent or radioactive label on the 5' end of the strand containing 5fC.

-

TDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.6, 50 mM NaCl, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 0.2 mg/mL BSA)

-

APE1 endonuclease (optional, for subsequent cleavage of the abasic site)

-

Quenching solution (e.g., Proteinase K)

-

Loading buffer for gel electrophoresis

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Set up the reaction by combining the TDG Reaction Buffer and the labeled DNA substrate.

-

Initiate the reaction by adding the purified TDG enzyme.

-

Incubate at 37°C. For time-course experiments, take aliquots at different time points.

-

Stop the reaction by adding the quenching solution.

-

To visualize the cleavage product, the abasic site generated by TDG can be cleaved by either treatment with NaOH or an AP endonuclease like APE1.

-

Add loading buffer and resolve the DNA fragments by denaturing PAGE.

-

Visualize the results by autoradiography (for radioactive labels) or fluorescence imaging. The appearance of a shorter DNA fragment indicates successful excision of 5fC.

LC-MS/MS for Quantification of Modified Cytosines

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5mC and its oxidized derivatives in genomic DNA.

Workflow:

-

Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues.

-

DNA Digestion: Digest the genomic DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the nucleosides using a C18 reverse-phase HPLC column.

-

MS/MS Detection: Detect and quantify the individual nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards for each modified nucleoside are crucial for accurate quantification.

Figure 2: Workflow for the quantification of modified cytosines by LC-MS/MS.

Genome-Wide Mapping of 5fC

Two key methods have been developed for the genome-wide mapping of 5fC:

-

5-formylcytosine selective chemical labeling (fC-Seal): This method involves the selective chemical reduction of 5fC to 5hmC, followed by biotin tagging of the newly formed 5hmC for enrichment and subsequent sequencing.

Protocol Outline: a. Block endogenous 5hmC using β-glucosyltransferase (βGT) with a regular glucose moiety. b. Reduce 5fC to 5hmC using a mild reducing agent like sodium borohydride (NaBH₄). c. Selectively label the newly generated 5hmC with a modified glucose containing a biotin tag using βGT. d. Enrich the biotin-tagged DNA fragments. e. Prepare a sequencing library from the enriched DNA.

-

Chemically assisted bisulfite sequencing (fCAB-Seq): This technique allows for the detection of 5fC at single-base resolution. It relies on the chemical protection of 5fC from deamination during bisulfite treatment.

Protocol Outline: a. Treat genomic DNA with O-ethylhydroxylamine (EtONH₂), which specifically reacts with the formyl group of 5fC. b. The resulting adduct protects 5fC from deamination during subsequent bisulfite treatment. c. During PCR amplification, the protected 5fC is read as cytosine, while unprotected cytosine and 5mC are converted to uracil and then thymine. d. By comparing the sequencing results with those from standard bisulfite sequencing, the positions of 5fC can be identified.

Biological Significance and Future Directions

The role of 5fC extends beyond its function as a demethylation intermediate. Its enrichment at poised enhancers suggests a role in priming these regulatory elements for activation. Furthermore, 5fC can influence DNA structure and stability and may be recognized by specific reader proteins, thereby acting as an independent epigenetic mark. Dysregulation of 5fC levels has been implicated in various diseases, including cancer, highlighting the importance of understanding its metabolism and function.

The continued development of sensitive and high-resolution techniques to detect and quantify 5fC will be crucial for unraveling its complex roles in gene regulation, development, and disease. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing epigenetic modification.

References

- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optochemical Control of TET Dioxygenases Enables Kinetic Insights into the Domain-Dependent Interplay of TET1 and MBD1 while Oxidizing and Reading 5-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]

The Dual Nature of 5-Formylcytosine: An In-depth Technical Guide to its Stability in Genomic DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylcytosine (5fC) is a modified DNA base that has emerged as a critical player in the dynamic landscape of epigenetics. Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC can also exist as a stable epigenetic mark with distinct regulatory functions. This guide provides a comprehensive technical overview of the stability of 5fC in genomic DNA, detailing its formation, removal, and inherent chemical and biological properties. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes to facilitate a deeper understanding of this multifaceted molecule.

I. The Formation and Fate of 5-Formylcytosine

5-Formylcytosine is not a primary DNA modification but rather an oxidized derivative of 5-methylcytosine (5mC), a well-established epigenetic mark. The generation and subsequent processing of 5fC are tightly regulated by a series of enzymatic reactions.

A. The TET-Mediated Oxidation Pathway

The journey from 5mC to unmodified cytosine (C) involves a series of oxidation steps catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3)[1][2][3][4]. These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC)[1]. This process is crucial for active DNA demethylation, a fundamental mechanism for epigenetic reprogramming during development and in disease.

B. Removal and Repair Mechanisms

While TET enzymes are responsible for its formation, the removal of 5fC is primarily handled by the Base Excision Repair (BER) pathway.

-

Thymine DNA Glycosylase (TDG): The key enzyme in this process is Thymine DNA Glycosylase (TDG), which recognizes and excises 5fC and 5caC from the DNA backbone. TDG cleaves the N-glycosidic bond between the modified base and the deoxyribose sugar, creating an abasic (AP) site. The enzyme remains bound to the AP site, and its dissociation is the rate-limiting step of the reaction.

-

Base Excision Repair (BER): Following the creation of an AP site by TDG, the BER machinery, including enzymes like AP endonuclease (APE1), DNA polymerase β (POLβ), and DNA ligase III (LIG3), completes the repair process by inserting an unmodified cytosine, thus restoring the original DNA sequence.

There is also evidence for a direct deformylation/decarboxylation pathway that could convert 5fC and 5caC back to cytosine without the need for base excision, though this mechanism is less characterized.

II. The Stability and Persistence of 5-Formylcytosine

Contrary to its initial perception as a fleeting intermediate, studies have shown that 5fC can be a stable modification in mammalian DNA. Its levels and persistence vary depending on the cellular context, developmental stage, and the activity of the enzymatic machinery responsible for its turnover.

A. Quantitative Levels in Genomic DNA

The abundance of 5fC is significantly lower than that of 5mC and 5hmC. In mouse embryonic stem (ES) cells, 5fC levels are estimated to be below 0.002% (20 parts per million) of all cytosines. However, knockout of the TDG gene leads to a significant accumulation of 5fC, highlighting the crucial role of TDG in its removal.

| Modification | Abundance (% of total Cytosines) in Mouse ES Cells | Reference(s) |

| 5-Methylcytosine (5mC) | ~4-5% | |

| 5-Hydroxymethylcytosine (5hmC) | ~0.03-0.7% | |

| 5-Formylcytosine (5fC) | < 0.002% | |

| 5-Carboxylcytosine (5caC) | ~10-fold lower than 5fC |

B. Evidence for Stability

Stable isotope labeling experiments in mice have provided direct evidence that 5fC can be a stable DNA modification in vivo. The developmental dynamics of 5fC levels in mouse tissues differ from those of 5hmC, suggesting that 5fC may have functional roles beyond being a simple demethylation intermediate. The observation that 5fC can be a semi-permanent base at specific genomic locations further supports its potential as a stable epigenetic mark.

C. Factors Influencing Stability

The stability of 5fC at any given genomic locus is a result of the interplay between its rate of formation by TET enzymes and its rate of removal by TDG and the BER pathway.

-

TET Activity: Higher TET activity can lead to increased production of 5fC.

-

TDG Activity: Efficient TDG-mediated excision and subsequent BER lead to the rapid turnover of 5fC. Conversely, reduced TDG activity, as seen in TDG knockout models, results in the accumulation of 5fC.

-

Genomic Context: 5fC is not randomly distributed throughout the genome. It is enriched at poised enhancers and other gene regulatory elements, suggesting a role in epigenetic priming and the regulation of gene expression.

III. Functional Implications of 5-Formylcytosine Stability

The dual nature of 5fC as both a transient intermediate and a stable mark has significant functional implications.

-

Epigenetic Regulation: Stable 5fC can act as an independent epigenetic mark, recruiting specific reader proteins that influence chromatin structure and gene expression. It has been shown to have more protein binders than 5mC or 5hmC.

-

DNA Structure: The presence of the formyl group alters the structure of the DNA double helix, which can impact protein-DNA interactions.

-

DNA Damage and Repair: The aldehyde group of 5fC is chemically reactive and can form covalent cross-links with proteins, particularly histones. These DNA-protein cross-links can block DNA replication and transcription and may represent a form of endogenous DNA damage.

IV. Experimental Protocols for Studying 5-Formylcytosine Stability

A variety of methods have been developed to detect, quantify, and map 5fC in genomic DNA, enabling the study of its stability and dynamics.

A. Quantification of Global 5fC Levels

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This is the gold standard for accurate quantification of modified nucleosides. Genomic DNA is enzymatically digested to individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry.

-

Protocol Outline:

-

DNA Isolation: Isolate high-quality genomic DNA from cells or tissues.

-

DNA Hydrolysis: Digest the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

LC Separation: Separate the nucleosides using a C18 reverse-phase HPLC column.

-

MS/MS Detection: Quantify the amount of 5-formyl-2'-deoxycytidine (5fdC) relative to other nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

-

2. ELISA-based Colorimetric Assays

-

Principle: These kits utilize a 5fC-specific antibody to capture and quantify the amount of 5fC in a DNA sample.

-

Protocol Outline (e.g., MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit):

-

DNA Binding: Bind denatured genomic DNA to the assay wells.

-

Antibody Incubation: Incubate with a specific anti-5fC capture antibody.

-

Detection: Add a detection antibody and a colorimetric developing solution.

-

Quantification: Measure the absorbance at 450 nm and calculate the percentage of 5fC based on a standard curve.

-

B. Genome-wide Mapping of 5fC

1. Reduced Bisulfite Sequencing (redBS-Seq)

-

Principle: This method allows for single-base resolution mapping of 5fC. It relies on the selective chemical reduction of 5fC to 5hmC, followed by standard bisulfite sequencing. In bisulfite sequencing, unmodified cytosine is converted to uracil (read as thymine after PCR), while 5mC and 5hmC are protected. By reducing 5fC to 5hmC, it becomes protected from bisulfite conversion.

-

Protocol Outline:

-

DNA Fragmentation: Shear genomic DNA to the desired size.

-

Reduction: Treat the DNA with sodium borohydride (NaBH₄) to reduce 5fC to 5hmC.

-

Bisulfite Conversion: Perform standard bisulfite conversion on the reduced DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

-

Data Analysis: Compare the results with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq) to deduce the positions of 5fC.

-

2. 5fC-specific Chemical Labeling and Enrichment (fC-Seal)

-

Principle: This method involves the selective chemical labeling of 5fC, allowing for its enrichment and subsequent identification by sequencing.

-

Protocol Outline:

-

Blocking of 5hmC: Protect the hydroxyl group of 5hmC by glycosylation.

-

Labeling of 5fC: Chemically label the formyl group of 5fC with a biotin-containing reagent.

-

Enrichment: Use streptavidin beads to pull down the biotin-labeled DNA fragments.

-

Sequencing and Analysis: Sequence the enriched DNA to identify the genomic regions containing 5fC.

-

V. Conclusion and Future Perspectives

5-Formylcytosine stands at a critical juncture in epigenetic regulation, embodying both a transient state in DNA demethylation and a potentially stable information-carrying entity. Its low abundance belies its significant impact on genome function. Understanding the factors that govern its stability is paramount for elucidating its precise roles in health and disease. Future research will likely focus on identifying the full complement of 5fC reader proteins, understanding the context-dependent regulation of its turnover, and exploring its potential as a biomarker and therapeutic target in various pathologies, including cancer and neurological disorders. The continued development of sensitive and high-resolution detection methods will be instrumental in unraveling the complexities of this enigmatic seventh base.

References

The Impact of 5-Formylcytosine on Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-formylcytosine (5fC) has emerged from being considered a transient intermediate in the DNA demethylation pathway to a stable epigenetic modification with distinct regulatory roles. This technical guide provides an in-depth exploration of the multifaceted impact of 5fC on gene regulation. It covers the enzymatic pathways governing its formation and removal, its influence on DNA structure and transcription, and its recognition by specific "reader" proteins. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and further investigation into the burgeoning field of 5fC biology.

The Core Biology of 5-Formylcytosine in Gene Regulation

5-formylcytosine is a cytosine modification generated through the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1] While it is an intermediate in the active DNA demethylation pathway that ultimately converts 5mC to an unmodified cytosine, 5fC can also exist as a stable epigenetic mark.[2] Its presence in the genome is not merely passive; it actively influences the local DNA environment and interacts with cellular machinery to regulate gene expression.

The DNA Demethylation Pathway

The conversion of 5mC to cytosine involves a series of oxidative steps catalyzed by TET enzymes, with 5fC as a key intermediate. This pathway is crucial for epigenetic reprogramming during development and in maintaining cellular identity.[3]

The primary pathway for the removal of 5fC is through the action of Thymine DNA Glycosylase (TDG), which recognizes and excises the modified base, initiating the base excision repair (BER) pathway to replace it with an unmodified cytosine.[4]

References

- 1. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide distribution of 5hmC in the dental pulp of mouse molars and incisors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]

The Pivotal Role of 5-Formylcytosine in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract